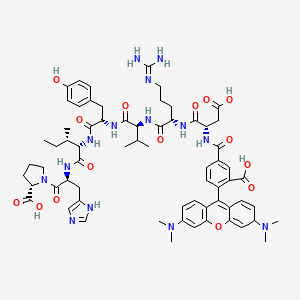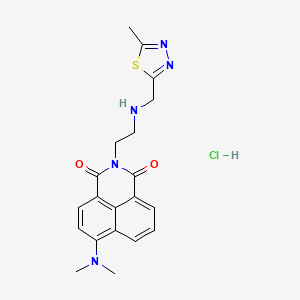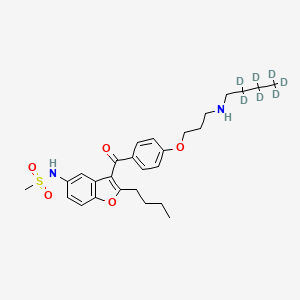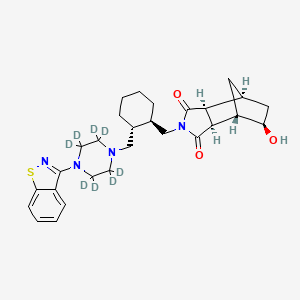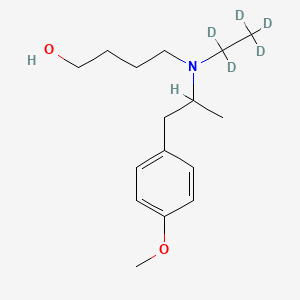
GSK-2586881
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Last updated: 9/28/2015).
Wissenschaftliche Forschungsanwendungen
Research Context and Potential Applications
Role in Kidney and Myometrium Studies : GSK-2586881 has been utilized in research studies involving kidney injury and myometrial effects. Specifically, a project funded by GlaxoSmithKline (GSK) investigated the impact of this compound on the human myometrium, hinting at its potential applications in the study of preterm birth (Xue et al., 2016).
Involvement in Signaling Pathways : this compound, as a part of the Glycogen synthase kinase 3 (GSK-3) family, is known to play a crucial role in numerous signaling pathways, including cellular responses to Wnt, receptor tyrosine kinases, and G-protein-coupled receptors. This positions it as a key target for research in cellular processes like glycogen metabolism, cell cycle regulation, and proliferation (Doble & Woodgett, 2003).
Target in Disease Research : this compound's involvement in GSK-3 signaling pathways makes it a significant target in the study of diseases like diabetes type II, cancer, immune disorders, and neurodegenerative pathologies. This highlights its potential in developing therapeutic interventions for these diseases (Roca & Campillo, 2020).
Application in Cell Biology and Animal Models : Research involving this compound has extended to cell biology and animal models, particularly in understanding its role in brain development and function. Studies on knockout mice and transgenic mice have revealed fundamental roles for this kinase in memory, behavior, and neuronal fate determination (Kaidanovich‐Beilin & Woodgett, 2011).
Therapeutic Potential in Type 2 Diabetes : this compound, by virtue of its connection to GSK-3, has shown promise as a target for treating diabetes due to its role in glucose homeostasis and insulin resistance. This has opened pathways for exploring its inhibitory effects as a diabetes treatment (Macaulay & Woodgett, 2008).
Exploring GSK-3β Inhibitors in Organ Injury/Dysfunction : Studies have investigated the effects of GSK-3β inhibitors on organ injury and dysfunction, providing insights into the therapeutic potential of this compound in conditions associated with sepsis, shock, and systemic inflammation (Dugo et al., 2005).
Role in Splicing Factors and Alternative Splicing : this compound, through its connection to GSK-3, has been linked to the phosphorylation of multiple splicing factors, suggesting its role in alternative splicing and potential applications in genetic and cellular research (Shinde et al., 2017).
Eigenschaften
Molekularformel |
C29H29N3O3S |
|---|---|
Aussehen |
Solid powder |
Synonyme |
GSK2586881; GSK 2586881; GSK-2586881; APN01; APN 01; APN-01.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



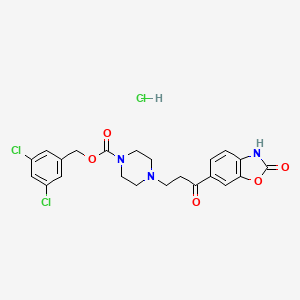

![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide](/img/structure/B1150014.png)
